molecular formula C7H10N2S B1644066 Hydrazine, [3-(methylthio)phenyl]-

Hydrazine, [3-(methylthio)phenyl]-

Cat. No.: B1644066
M. Wt: 154.24 g/mol
InChI Key: GFZBRCMIBBSGQX-UHFFFAOYSA-N
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Description

Hydrazine, [3-(methylthio)phenyl]- (CAS RN: 39232-91-2), is a substituted hydrazine derivative featuring a phenyl ring with a methylthio (-SCH₃) group at the 3-position. This compound is a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks such as pyrazoles, pyridines, and tetrazines . Its synthesis typically involves reactions between substituted phenylhydrazines and carbonyl-containing precursors, as exemplified in the formation of ligands like L3 (C₂₀H₁₆BrClN₂S), which exhibits a melting point of 265–270°C and a molecular weight of 463.84 g/mol .

The methylthio substituent enhances electron density and steric bulk, influencing reactivity and stability. Its utility extends to coordination chemistry, where it forms palladium(II) complexes for DNA/BSA binding studies .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(3-methylsulfanylphenyl)hydrazine

InChI

InChI=1S/C7H10N2S/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3

InChI Key

GFZBRCMIBBSGQX-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NN

Canonical SMILES

CSC1=CC=CC(=C1)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

  • Reactivity: The methylthio group in [3-(methylthio)phenyl]hydrazine increases nucleophilicity compared to phenylhydrazine, enabling efficient cyclocondensation with enones and acrylamides . In contrast, electron-withdrawing groups (e.g., -NO₂ in 2,4-dinitrophenylhydrazine) reduce reactivity, necessitating harsher conditions for hydrazone formation .
  • Sensor Performance: Phenylhydrazine derivatives are widely used in chemi-sensors (e.g., Ag/Ag₂O₃/ZnO nanorods) due to their rapid electron transfer and linear response (detection limit: 0.1 nM) . However, [3-(methylthio)phenyl]hydrazine’s bulkier structure may hinder sensor compatibility, though its higher stability could enhance durability.
  • Biological Activity: [3-(methylthio)phenyl]hydrazine-derived pyrazoles exhibit moderate antimicrobial activity (e.g., against M. smegmatis and S. typhi), comparable to 2,4-dinitrophenylhydrazine-based compounds . Notably, 3-methoxyphenylhydrazine derivatives are less explored biologically but show promise in agrochemical synthesis .
Pharmacological Potential

Insights :

  • In contrast, phenylhydrazine’s simplicity makes it ideal for sensor applications, where rapid response and sensitivity are critical .

Preparation Methods

Catalytic NAS Using Phase-Transfer Catalysts

The TW202120478A patent demonstrates the efficacy of phase-transfer catalysts (PTCs) in facilitating NAS reactions. In a representative procedure, 2,3-dichloropyridine reacts with hydrazine monohydrate in the presence of methyl trioctyl ammonium chloride (Aliquat 336) and potassium carbonate, achieving a 99.2% yield of (3-chloro-2-pyridyl)hydrazine. Adapting this method, 3-(methylthio)chlorobenzene could undergo substitution with hydrazine under similar conditions:

  • Reagents : 3-(methylthio)chlorobenzene, hydrazine monohydrate (2.4 molar equivalents), Aliquat 336 (0.25–0.5 mol%), K₂CO₃ (0.35–0.7 m/m).
  • Conditions : Reflux at 110–115°C for 14 hours in a solvent-free or n-butanol medium.
  • Outcome : Theoretical yields of >95% are anticipated based on analogous reactions.

The methylthio group’s electron-donating nature enhances the aryl chloride’s reactivity, enabling efficient hydrazine incorporation. Post-reaction, the product is isolated via aqueous workup and vacuum drying.

Diazonium Salt Reduction

Diazonium salt reduction is a classical route to arylhydrazines. For hydrazine, [3-(methylthio)phenyl]-, this method involves:

Diazotization of 3-(Methylthio)aniline

3-(Methylthio)aniline is treated with nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to form the diazonium chloride intermediate.

Reduction with Sodium Sulfite

The diazonium salt is reduced using sodium sulfite (Na₂SO₃), yielding the target hydrazine:

$$
\text{Ar-N}2^+ \text{Cl}^- + \text{Na}2\text{SO}3 + \text{H}2\text{O} \rightarrow \text{Ar-NH-NH}2 + \text{Na}2\text{SO}_4 + \text{HCl}
$$

  • Yield : 70–85%, depending on reaction control to minimize side products like azo compounds.
  • Purification : Recrystallization from ethanol-water mixtures enhances purity.

Modified Phenylhydrazine Synthesis

The CN106831482A patent outlines a phenylhydrazine synthesis via condensation of aniline derivatives with butanone azine. Adapting this method for hydrazine, [3-(methylthio)phenyl]- requires substituting aniline with 3-(methylthio)aniline:

Reaction Protocol

  • Reagents : 3-(methylthio)aniline, butanone azine, hydrazine sulfate/hydrochloride (30–50% by mass of aniline), water.
  • Conditions : Heating at 90–130°C for 12–18 hours under reflux.
  • Mechanism : Hydrazine salts catalyze the condensation, with butanone azine acting as a hydrazine donor.

Distillation and Isolation

Post-reaction, unreacted aniline and butanone azine are distilled off, followed by collection of the hydrazine derivative at 240–245°C.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Conditions
NAS with PTC 3-(methylthio)chlorobenzene Aliquat 336, K₂CO₃ >95%* 110–115°C, 14 hours
Diazonium Reduction 3-(methylthio)aniline Na₂SO₃ 70–85% 0–5°C (diazotization)
Condensation 3-(methylthio)aniline Hydrazine salts 80–90%* 90–130°C, 12–18 hours

*Theoretical yields extrapolated from analogous reactions.

Mechanistic Insights and Optimization

Role of Catalysts in NAS

Aliquat 336 enhances interfacial contact in biphasic systems, accelerating the substitution kinetics. The methylthio group’s +M effect polarizes the C-Cl bond, facilitating nucleophilic attack by hydrazine.

Challenges in Diazonium Routes

Diazonium intermediates are thermally unstable; precise temperature control during diazotization is critical to prevent decomposition.

Solvent Impact

Solvent-free conditions (as in the CN106831482A method) minimize side reactions and simplify purification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [3-(methylthio)phenyl]hydrazine derivatives, and how are reaction conditions optimized?

  • Methodology : A common approach involves condensation of substituted acetophenones or α,β-unsaturated ketones with [3-(methylthio)phenyl]hydrazine in ethanol or acetic acid under reflux (1–2 hours). For example, acetophenone derivatives react with hydrazine in ethanol with catalytic acetic acid to form hydrazones . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry (1:1 molar ratio of ketone to hydrazine) to maximize yield and purity .

Q. How are [3-(methylthio)phenyl]hydrazine derivatives characterized spectroscopically?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For instance, the hydrazone C=N bond appears at ~1600 cm1^{-1} in IR, while 1H^1H-NMR shows characteristic NH peaks at δ 8–10 ppm. Mass spectrometry (ESI-MS) confirms molecular ion peaks . Elemental analysis (C, H, N) validates purity .

Q. What role does [3-(methylthio)phenyl]hydrazine play in heterocyclic synthesis?

  • Methodology : It is pivotal in Fischer indole synthesis, where hydrazines react with ketones under acidic conditions to form indoles. For example, heating with cyclohexanone and HCl yields substituted indoles via elimination of ammonia . This method is critical for synthesizing bioactive indole derivatives .

Advanced Research Questions

Q. How can catalytic systems improve the efficiency of hydrazone formation with [3-(methylthio)phenyl]hydrazine?

  • Methodology : Transition-metal catalysts (e.g., ZnCl2_2) or organocatalysts (e.g., triethylamine) accelerate cyclization and reduce side reactions. For instance, ZnCl2_2 catalyzes the formation of pyrazolones from hydrazines and β-ketoesters, enhancing regioselectivity . Kinetic studies (HPLC monitoring) and DFT calculations help identify optimal catalytic conditions .

Q. What strategies resolve contradictions in spectral data during structural elucidation of [3-(methylthio)phenyl]hydrazine derivatives?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, 1H^1H-13C^{13}C HSQC can distinguish aromatic protons from hydrazine NH groups. X-ray crystallography provides definitive structural confirmation, as seen in antipyrine derivatives .

Q. How do substituents on the phenyl ring influence the bioactivity of [3-(methylthio)phenyl]hydrazine derivatives?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., -Cl, -OCH3_3) and testing antibacterial activity against Gram-positive/negative strains. For example, electron-withdrawing groups (e.g., -NO2_2) enhance activity by increasing electrophilicity . MIC (minimum inhibitory concentration) assays and molecular docking (e.g., with penicillin-binding proteins) quantify and rationalize bioactivity .

Q. What are the challenges in scaling up [3-(methylthio)phenyl]hydrazine-based reactions for gram-scale synthesis?

  • Methodology : Key issues include exothermic reactions and byproduct formation. Mitigation strategies:

  • Use controlled addition (dropwise) of reagents.
  • Employ flow chemistry to manage heat dissipation.
  • Optimize purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Methodological Considerations

Q. How to analyze hydrazine stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidation to diazenes) are identified via LC-MS. Argon atmospheres or antioxidant additives (e.g., BHT) improve shelf life .

Q. What safety protocols are essential when handling [3-(methylthio)phenyl]hydrazine?

  • Methodology : Use PPE (gloves, goggles) in fume hoods due to toxicity (GHS Warning). Neutralize spills with 10% acetic acid. Store in amber bottles at 2–8°C to prevent photodegradation .

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